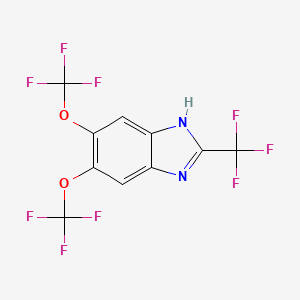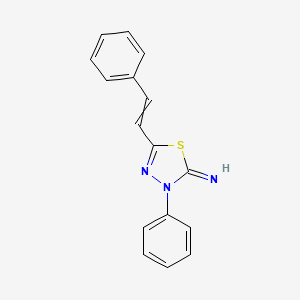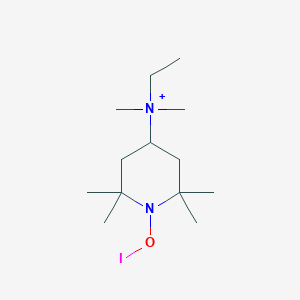
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an iodooxy group, which is a rare functional group in organic chemistry. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of multiple methyl groups and an ethyl group attached to the nitrogen atom makes this compound highly substituted and unique in its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium can be achieved through a multi-step process involving several key reactions One common method involves the alkylation of a piperidine derivative with an ethyl halide in the presence of a strong base
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of microwave irradiation can also be employed to accelerate reaction rates and improve efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in optimizing the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium undergoes various types of chemical reactions, including:
Oxidation: The iodooxy group can participate in oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: Reduction of the iodooxy group can yield the corresponding iodide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-ethyl-1-iodo-N,N,2,2,6,6-hexamethylpiperidin-4-aminium.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium exerts its effects involves the interaction of the iodooxy group with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates and altering their chemical properties. The piperidine ring and the attached substituents play a crucial role in stabilizing the intermediate species formed during these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpiperidin-4-aminium: Lacks the iodooxy group and has different reactivity.
N-Ethylpiperidin-4-aminium: Similar structure but without the multiple methyl groups.
N,N,2,2,6,6-Hexamethylpiperidin-4-aminium: Similar but lacks the iodooxy group.
Uniqueness
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium is unique due to the presence of the iodooxy group, which imparts distinct chemical reactivity and potential applications. The combination of the piperidine ring with multiple methyl groups and an ethyl group further enhances its stability and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
114601-70-6 |
|---|---|
Molekularformel |
C13H28IN2O+ |
Molekulargewicht |
355.28 g/mol |
IUPAC-Name |
ethyl-(1-iodooxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium |
InChI |
InChI=1S/C13H28IN2O/c1-8-16(6,7)11-9-12(2,3)15(17-14)13(4,5)10-11/h11H,8-10H2,1-7H3/q+1 |
InChI-Schlüssel |
HQUGUXHEWDCRTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)C1CC(N(C(C1)(C)C)OI)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



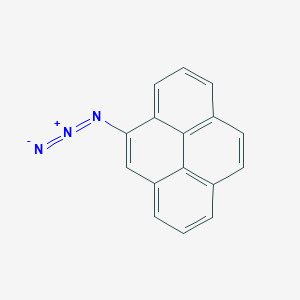
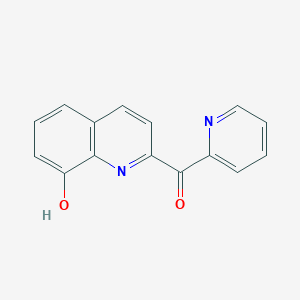
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
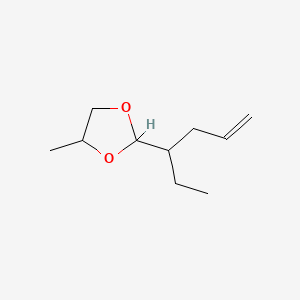
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)



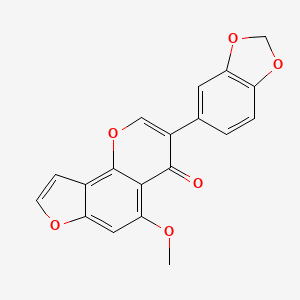
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

